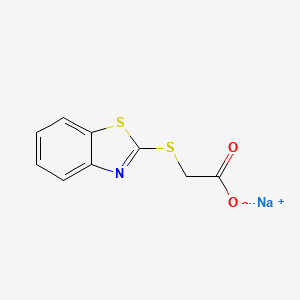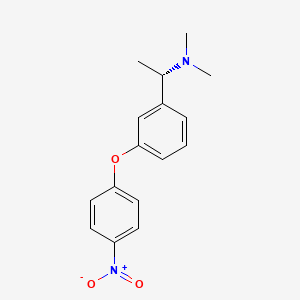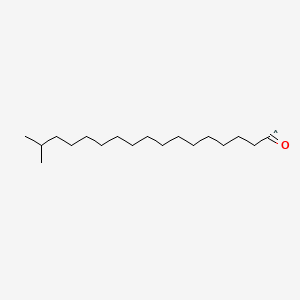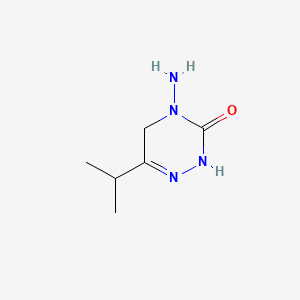
2,3,5-Trimethyl-4-(methylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethyl-4-(methylamino)phenol is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.232 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,3,5-Trimethyl-4-(methylamino)phenol consists of a phenol ring with three methyl groups and one methylamino group attached to it . The exact structure can be represented by the SMILES notation: CNc1c©cc(O)c©c1C .Aplicaciones Científicas De Investigación
Pharmacological Properties and Therapeutic Potential
Phenolic compounds, like Chlorogenic Acid (CGA) and Thymol, exhibit a wide array of pharmacological effects, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities. These compounds modulate lipid and glucose metabolism, offering potential therapeutic strategies for managing diseases such as diabetes, obesity, and cardiovascular disorders (Naveed et al., 2018). Thymol, specifically, has been noted for its anti-inflammatory, antioxidant, and antihyperlipidemic effects, suggesting its value in pharmaceutical development for a range of chronic conditions (Nagoor Meeran et al., 2017).
Environmental Impact and Antioxidant Use
The environmental occurrence, fate, and toxicity of phenolic antioxidants have garnered research attention due to their widespread use and potential ecological impacts. Studies suggest that while these compounds are essential for prolonging product shelf life, their environmental persistence and toxicity effects, particularly in aquatic environments, necessitate further investigation to develop safer alternatives (Liu & Mabury, 2020).
Technological Applications in Polymer Stabilization
Research into natural antioxidants for polymer stabilization highlights the potential of phenolic compounds in enhancing material longevity and environmental sustainability. The exploration of carotenoids, flavonoids, and other natural phenols indicates significant efficiency in stabilizing polymers, offering an eco-friendly alternative to synthetic stabilizers currently in use (Kirschweng et al., 2017).
Safety And Hazards
Propiedades
Número CAS |
1497083-80-3 |
|---|---|
Nombre del producto |
2,3,5-Trimethyl-4-(methylamino)phenol |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.236 |
Nombre IUPAC |
2,3,5-trimethyl-4-(methylamino)phenol |
InChI |
InChI=1S/C10H15NO/c1-6-5-9(12)7(2)8(3)10(6)11-4/h5,11-12H,1-4H3 |
Clave InChI |
SGUXPRLATNEUTF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1NC)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






